molecular formula C14H12 B12308867 trans-Stilbene-alpha,beta-13C2

trans-Stilbene-alpha,beta-13C2

Cat. No.: B12308867
M. Wt: 182.23 g/mol
InChI Key: PJANXHGTPQOBST-TYBRUWTQSA-N
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Description

trans-Stilbene-alpha,beta-13C2: is a labeled compound of trans-stilbene, where the alpha and beta carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: trans-Stilbene-alpha,beta-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-Stilbene-alpha,beta-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving NMR spectroscopy. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with unlabeled compounds .

Biological Activity

trans-Stilbene-alpha,beta-13C2 is a stable isotope-labeled derivative of trans-stilbene, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C14H12C_{14}H_{12} and is characterized by its double bond configuration, which influences its reactivity and biological interactions. The incorporation of stable isotopes allows for enhanced tracking in metabolic studies, providing insights into its behavior in biological systems.

1. Antioxidant Effects

Stilbene derivatives, including this compound, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in various biological contexts. A study demonstrated that trans-Stilbene derivatives could inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

2. Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, one study reported an IC50 value of 20.57 μM for a related stilbene compound against Cal27 cancer cells, suggesting significant growth inhibition .

CompoundIC50 (μM)Cell Type
This compound20.57Cal27
Resveratrol14.45Cal27

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been observed in several models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This property may be attributed to its ability to modulate NF-kB signaling pathways.

The biological activity of this compound is largely mediated through several mechanisms:

  • Nuclear Receptor Modulation : Stilbenes can interact with nuclear receptors such as estrogen receptors, influencing gene expression related to growth and metabolism.
  • Enzyme Inhibition : They may inhibit key enzymes involved in inflammatory pathways or oxidative stress responses.
  • Cell Signaling Pathways : Compounds like this compound can modulate signaling cascades such as MAPK and PI3K/Akt pathways, leading to altered cell survival and proliferation outcomes.

Study on Cancer Cell Lines

A comparative study evaluated the effects of various stilbene derivatives on different cancer cell lines, including breast and oral cancers. The results indicated that this compound exhibits a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis induction and cell cycle arrest .

Inflammation Model

In an animal model of acute inflammation, administration of this compound significantly reduced edema and inflammatory marker levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C14H12

Molecular Weight

182.23 g/mol

IUPAC Name

[(E)-2-phenyl(1,2-13C2)ethenyl]benzene

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1

InChI Key

PJANXHGTPQOBST-TYBRUWTQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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